An In-Depth Technical Guide to the Synthesis of Oxindole-7-boronic acid, pinacol ester
An In-Depth Technical Guide to the Synthesis of Oxindole-7-boronic acid, pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: A Two-Act Synthesis
Oxindole-7-boronic acid, pinacol ester is a highly valuable synthetic intermediate, prized for its role in constructing complex molecular architectures, particularly in the field of medicinal chemistry. The oxindole core is a privileged scaffold found in numerous biologically active compounds, and the 7-boronic ester functionality provides a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1] This guide delineates a robust and reproducible two-stage synthetic strategy, beginning with the preparation of a key precursor, 7-bromooxindole, followed by its conversion to the target boronic ester through a palladium-catalyzed Miyaura borylation.
The logic of this pathway is rooted in efficiency and control. Halogenation of the oxindole ring provides a stable and reactive electrophile for the subsequent borylation, a cornerstone of modern synthetic chemistry. The use of a pinacol ester offers significant advantages over the free boronic acid, including enhanced stability to air and moisture, which simplifies handling and purification by chromatographic methods.[2][3]
Caption: Overall Synthetic Workflow.
Part I: Synthesis of the Precursor, 7-Bromooxindole
The successful synthesis of the target boronic ester hinges on the quality of its precursor. This section details the preparation of 7-bromooxindole, a crucial intermediate. The chosen method is the direct electrophilic bromination of oxindole.
The 'Why': Mechanistic Rationale
The bromination of oxindole is an electrophilic aromatic substitution reaction. The oxindole ring system is electron-rich, making it susceptible to attack by electrophiles. The reaction proceeds via the attack of the aromatic ring on an electrophilic bromine source, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4] Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the brominated product. The regioselectivity (bromination at the 7-position) is governed by the directing effects of the substituents on the ring.
Experimental Protocol: Synthesis of 7-Bromooxindole
This protocol is designed to be self-validating by providing clear steps and expected observations.
Materials and Reagents:
-
Oxindole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxindole (1.0 eq). Dissolve it in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Scientist's Insight: Portion-wise addition of NBS is critical to control the reaction exotherm and prevent the formation of di-brominated side products. DMF is chosen as the solvent for its ability to dissolve the starting material and facilitate the reaction.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Trustworthiness Check: The bicarbonate wash is essential to neutralize any acidic byproducts, such as HBr, which can complicate purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 7-bromooxindole as a solid.[5]
Part II: Palladium-Catalyzed Miyaura Borylation
With high-purity 7-bromooxindole in hand, the final step is the installation of the boronic acid pinacol ester. The Miyaura borylation is the premier method for this transformation, offering mild conditions and broad functional group tolerance.[2][6]
The 'Why': The Palladium Catalytic Cycle
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle is a well-understood sequence of elementary steps that efficiently constructs the desired carbon-boron bond.[2][6][7]
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, reacts with 7-bromooxindole (Ar-X) in an oxidative addition step to form a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation: This is the key bond-forming step. The boron reagent, activated by a base, transfers its boryl group to the palladium center, displacing the halide and forming an Ar-Pd-B(pin) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the desired product, Oxindole-7-boronic acid, pinacol ester (Ar-B(pin)), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of base, typically a mild one like potassium acetate (KOAc), is crucial. It is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex, rather than directly activating the boron reagent.[2][7][8] Using a strong base can lead to a competing Suzuki coupling between the newly formed product and the remaining starting material.[6]
Caption: The Catalytic Cycle of Miyaura Borylation.
Experimental Protocol: Miyaura Borylation of 7-Bromooxindole
This protocol requires strict adherence to anhydrous and anaerobic conditions to ensure catalyst activity.
Materials and Reagents:
-
7-Bromooxindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Celite®
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or a vial in a glovebox, add 7-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq), and potassium acetate (3.0 eq).
-
Scientist's Insight: The catalyst loading is kept low (2-5 mol%) for efficiency. B₂pin₂ is used in slight excess to drive the reaction to completion. Anhydrous KOAc is critical; moisture can deactivate the catalyst and hydrolyze the product.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a solid or oil. Purify by flash column chromatography on silica gel. A common issue with boronic esters is streaking or poor recovery on standard silica.[9][10][11]
Data Presentation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.
| Property | 7-Bromooxindole | Oxindole-7-boronic acid, pinacol ester |
| Molecular Formula | C₈H₆BrNO | C₁₄H₁₈BNO₃ |
| Molecular Weight | 212.05 g/mol | 259.11 g/mol [13] |
| Appearance | White to light yellow solid[5] | Off-white to pale yellow solid |
| Purity (Typical) | >98% (by GC or HPLC) | >97% (by HPLC or ¹H NMR) |
| Yield (Typical) | 70-85% | 60-80% |
Characterization Notes:
-
¹H NMR: Will confirm the structure by showing the characteristic aromatic protons of the oxindole core, the methylene protons at the 3-position, the NH proton, and the 12-proton singlet for the pinacol methyl groups around δ 1.3 ppm in the final product.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon and the carbons of the dioxaborolane ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, often observed as the [M+H]⁺ ion. For the final product, the expected m/z for [M+H]⁺ is approximately 260.145.[14]
-
¹¹B NMR: Provides direct evidence of the boron center, with a characteristic chemical shift for a trigonal boronate ester.[15]
Conclusion
This guide outlines a reliable and well-documented synthetic pathway to Oxindole-7-boronic acid, pinacol ester. The two-stage process, involving a controlled electrophilic bromination followed by a robust palladium-catalyzed Miyaura borylation, provides a scalable and efficient route to this key building block. By understanding the causality behind each experimental step—from the choice of reagents to the specific work-up and purification techniques—researchers can confidently and reproducibly synthesize this valuable compound, enabling further innovation in drug discovery and materials science.
References
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
- Lenstra, D. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(14), 5959-5970.
-
Proposed mechanism for the Miyaura borylation reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Müller, T. J. J. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(15), 4983.
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. Retrieved from [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Chemistry Portal. Retrieved from [Link]
-
Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. Retrieved from [Link]
- Lee, J. Y., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2749-2753.
-
Oxindole-7-boronic acid, pinacol ester (C14H18BNO3). (n.d.). PubChem. Retrieved from [Link]
- Londergan, C. H., & Spradlin, N. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Wang, F., et al. (2018). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 23(10), 2533.
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). ChemRxiv. Retrieved from [Link]
-
Oxindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2020). International Journal of Quantum Chemistry, 120(24), e26414.
- Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers, 8(3), 570-623.
- An Efficient Synthesis of a Spirocyclic Oxindole Analogue. (2006). Molecules, 11(9), 700-706.
-
Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
- Wang, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 62, 111-118.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. scbt.com [scbt.com]
- 14. PubChemLite - Oxindole-7-boronic acid, pinacol ester (C14H18BNO3) [pubchemlite.lcsb.uni.lu]
- 15. Buy 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester [smolecule.com]
